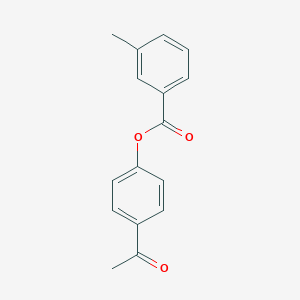

4-Acetylphenyl 3-methylbenzoate

Description

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28g/mol |

IUPAC Name |

(4-acetylphenyl) 3-methylbenzoate |

InChI |

InChI=1S/C16H14O3/c1-11-4-3-5-14(10-11)16(18)19-15-8-6-13(7-9-15)12(2)17/h3-10H,1-2H3 |

InChI Key |

YXOLENDINIUIIL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

4-Acetylphenyl 3-methylbenzoate chemical structure and properties

Synthesis, Structural Dynamics, and Photochemical Applications

Executive Summary & Chemical Identity

4-Acetylphenyl 3-methylbenzoate (C₁₆H₁₄O₃) represents a distinct class of functionalized aryl benzoates utilized as structural motifs in liquid crystal engineering and as precursors for UV-absorbing hydroxybenzophenones via the Photo-Fries rearrangement. Unlike simple alkyl esters, this molecule exhibits significant

This guide provides a rigorous analysis of its synthesis via nucleophilic acyl substitution, its crystallographic properties, and its mechanistic behavior under UV irradiation.

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | 4-Acetylphenyl 3-methylbenzoate |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Crystal System | Monoclinic ( |

| Dihedral Angle | ~82.5° (between aromatic rings) [1] |

| H-Bond Acceptors | 3 (Ester Carbonyl, Ketone Carbonyl, Ester Oxygen) |

| Key Reactivity | Nucleophilic hydrolysis, Photo-Fries rearrangement |

Structural Dynamics & Crystallography

Understanding the 3D conformation of 4-Acetylphenyl 3-methylbenzoate is critical for applications in material science, particularly where packing density affects charge transfer or optical properties.

Conformational Analysis: X-ray diffraction studies reveal that the molecule is far from planar. The dihedral angle between the benzoate ring and the acetophenone ring is approximately 82.52° [1].[1][2][3] This twisting minimizes steric repulsion between the carbonyl oxygen of the ester linkage and the ortho-hydrogens of the phenyl rings.

Solid-State Packing:

-

Intramolecular Forces: Stabilized by weak C—H···O hydrogen bonds.[1]

-

Intermolecular Forces: The crystal packing is dominated by C—H···O interactions forming chains along the a-axis.[1][2]

-

Relevance: This specific packing motif suggests that while the molecule is bulky, it maintains organized crystallinity, making it a viable candidate for doping into liquid crystalline polymers where disrupting the host matrix order must be minimized.

Experimental Protocol: Synthesis via Schotten-Baumann Acylation

Objective: Synthesize high-purity 4-Acetylphenyl 3-methylbenzoate using a base-catalyzed nucleophilic acyl substitution.

Rationale: The Schotten-Baumann condition (using an acid chloride and a base) is preferred over Fischer esterification for phenols due to the lower nucleophilicity of the phenolic hydroxyl group.

Reagents

-

Substrate: 4-Hydroxyacetophenone (1.0 eq)

-

Acylating Agent: 3-Methylbenzoyl chloride (m-toluoyl chloride) (1.1 eq)

-

Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Base: Pyridine or Potassium Carbonate (K₂CO₃)

Workflow Diagram

Figure 1: Step-wise synthesis workflow for 4-Acetylphenyl 3-methylbenzoate.

Step-by-Step Methodology [1]

-

Preparation: Dissolve 4-hydroxyacetophenone (0.5 mol) in dry chloroform (200 mL) in a 2-neck round-bottom flask equipped with a drying tube.

-

Cooling: Cool the solution to 0–5°C using an ice bath to suppress side reactions (such as double acylation or polymerization).

-

Addition: Add 3-methylbenzoyl chloride (0.5 mol) dropwise over 30 minutes.

-

Catalysis: Slowly add potassium carbonate (0.5 mol) or pyridine (1.0 eq). Note: Pyridine acts as both a solvent and an HCl scavenger, driving the equilibrium forward.

-

Reaction: Stir for 2 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 7:3).

-

Workup:

-

Purification: Concentrate under reduced pressure. Recrystallize the solid residue using a Chloroform/Hexane system (slow evaporation) to yield monoclinic crystals.

Reactivity: The Photo-Fries Rearrangement

A critical property of aryl benzoates is their susceptibility to the Photo-Fries rearrangement upon UV irradiation. This reaction transforms the ester into ortho- and para-hydroxybenzophenones, which are valuable UV absorbers (photostabilizers).

Mechanism: The reaction proceeds via a radical cage mechanism rather than a concerted pathway.

-

Excitation: Absorption of UV light promotes the ester to an excited singlet state (

). -

Homolysis: The C-O bond cleaves homolytically, generating a solvent-caged radical pair (phenoxy radical + acyl radical).

-

Recombination: The acyl radical attacks the phenyl ring at the ortho or para position.

-

Tautomerization: The resulting intermediate tautomerizes to restore aromaticity, forming the hydroxyketone.

Mechanistic Pathway

Figure 2: Photo-Fries rearrangement mechanism. Note that the para-position is blocked by the acetyl group, favoring ortho-substitution.

Application Note: Because the para position of the phenol ring is occupied by the acetyl group, the Photo-Fries rearrangement of this specific molecule is highly selective for the ortho product (2-hydroxy-5-acetyl-3'-methylbenzophenone). This makes it an excellent model for generating specific UV-absorbing structures in situ within polymer matrices [2, 3].

Analytical Characterization

To validate the synthesis of 4-Acetylphenyl 3-methylbenzoate, the following spectral signatures should be confirmed:

-

IR Spectroscopy:

-

Ester C=O stretch: ~1730–1745 cm⁻¹ (Strong).

-

Ketone C=O stretch: ~1680 cm⁻¹ (Conjugated).

-

Absence of OH: No broad peak at 3200–3500 cm⁻¹ (confirms full conversion of phenol).

-

-

¹H NMR (CDCl₃):

-

Methyl (Ar-CH₃): Singlet at ~2.4 ppm.

-

Acetyl (CO-CH₃): Singlet at ~2.6 ppm.

-

Aromatic Region: Multiplets between 7.2–8.2 ppm. The protons ortho to the ester oxygen will shift upfield relative to the protons ortho to the acetyl group.

-

References

-

Mani, K. A., Viswanathan, V., Narasimhan, S., & Velmurugan, D. (2014).[2] Crystal structure of 4-acetylphenyl 3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(9), o1060.[3] Link

- Whitcombe, M. J., Gilbert, A., & Mitchell, G. R. (1994). The photo-Fries rearrangement in a side-chain liquid-crystalline polymer.Polymer, 35(13), 2899-2900.

-

PubChem. 4-Acetylphenyl benzoate (Analogous Structure Data). National Library of Medicine. Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 4-Acetylphenyl 3-methylbenzoate

Executive Summary & Compound Architecture

This technical guide provides a comprehensive analysis of the solubility behavior of 4-Acetylphenyl 3-methylbenzoate (C₁₆H₁₄O₃). As a diaryl ester featuring an acetyl group on the phenolic ring and a methyl group on the benzoate ring, this compound exhibits specific solubility characteristics governed by

Understanding the solubility profile of this compound is critical for researchers optimizing:

-

Synthesis Workflows: Efficient nucleophilic substitution and esterification.

-

Purification Protocols: Recrystallization strategies using solvent/anti-solvent pairs.

-

Application Development: Formulation of liquid crystals or pharmaceutical intermediates where bioavailability or phase transition is key.

Structural Determinants of Solubility

The molecule consists of two hydrophobic aromatic rings linked by a moderately polar ester functionality.

-

Lipophilicity: High. The presence of the methyl and acetyl groups increases the hydrophobic surface area.

-

Crystal Lattice Energy: The molecule crystallizes in a monoclinic system (Space group P2₁/c), stabilized by weak C—H···O hydrogen bonds and aromatic stacking (Mani et al., 2014). Overcoming this lattice energy requires solvents with intermediate-to-high polarity or high polarizability.

Solubility Profile & Solvent Compatibility[1]

The following data categorizes solvent interactions based on experimental synthesis observations and Hansen Solubility Parameters (HSP).

Empirical Solubility Data

Based on crystallographic synthesis protocols, the compound exhibits the following qualitative solubility behavior at ambient temperature (25°C):

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Chloroform (CHCl₃) | High | Excellent dispersion interactions and dipole matching; used for extraction/recrystallization. |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | High | Similar to CHCl₃; effective for solubilizing the ester linkage. |

| Polar Aprotic | DMSO / DMF | High | Disrupts weak intermolecular forces; suitable for nucleophilic substitution reactions. |

| Esters/Ketones | Ethyl Acetate / Acetone | Moderate to High | "Like-dissolves-like" interaction with the acetyl and ester functional groups. |

| Aliphatic Alkanes | Hexane / Pentane | Insoluble | Lacks necessary polarity to overcome crystal lattice energy; functions as an anti-solvent . |

| Polar Protic | Water | Insoluble | High hydrophobicity of the diaryl system prevents hydration. |

| Alcohols | Ethanol / Methanol | Low (Cold) / Moderate (Hot) | Temperature-dependent solubility; potential for recrystallization upon cooling. |

Thermodynamic Solubility Logic (Graphviz)

The following diagram illustrates the decision matrix for solvent selection based on the compound's physicochemical properties.

Figure 1: Solubility decision matrix showing the relationship between molecular forces and solvent selection.

Experimental Protocol: Purification via Solvent/Anti-Solvent

The most reliable method for isolating high-purity 4-Acetylphenyl 3-methylbenzoate is a biphasic extraction followed by recrystallization. This protocol leverages the differential solubility in Chloroform vs. Hexane (Mani et al., 2014).

Reagents & Equipment

-

Crude Product: Reaction mixture containing 4-Acetylphenyl 3-methylbenzoate.

-

Primary Solvent: Chloroform (CHCl₃), ACS Reagent Grade.

-

Anti-Solvent: n-Hexane, ACS Reagent Grade.

-

Wash Solutions: 10% NaOH (aq), Distilled Water.

-

Equipment: Rotary Evaporator, Separatory Funnel, Vacuum Filtration setup.

Step-by-Step Workflow

-

Extraction:

-

Dissolve the crude reaction mass in Chloroform (approx. 10 mL per gram of product).

-

Why: Chloroform effectively solvates the ester while allowing for aqueous washing of ionic byproducts.

-

-

Washing (Impurity Removal):

-

Concentration:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator until the volume is reduced by ~80%.

-

-

Recrystallization (The Critical Step):

-

Cool the concentrated Chloroform solution to 0–5°C.

-

Slowly add n-Hexane dropwise with stirring.

-

Observation: The solution will turn turbid as the solubility limit is reached. Continue adding Hexane until a stable precipitate forms.

-

-

Isolation:

-

Filter the precipitate via vacuum filtration.

-

Wash with cold Hexane.

-

Air dry to obtain the pure crystalline solid.

-

Purification Process Flow (Graphviz)

Figure 2: Purification workflow utilizing the Chloroform/Hexane solubility differential.

Analytical Determination of Solubility

For researchers requiring exact mole fraction data (e.g., for thermodynamic modeling), the Static Equilibrium Method is recommended over dynamic methods due to the compound's solid nature.

Protocol: Static Shake-Flask Method

-

Preparation: Add excess solid 4-Acetylphenyl 3-methylbenzoate to 10 mL of the target solvent (e.g., Methanol, Ethyl Acetate) in a sealed glass vial.

-

Equilibration: Place vials in a temperature-controlled shaker bath (e.g., at 298.15 K) for 24–48 hours to ensure saturation.

-

Sampling: Stop agitation and allow undissolved solids to settle for 2 hours (or centrifuge).

-

Analysis:

-

Withdraw the supernatant using a syringe filter (0.22 µm PTFE).

-

Dilute with mobile phase (Acetonitrile/Water).

-

Quantify using HPLC-UV (Detection wavelength: ~254 nm, typical for benzoate esters).

-

-

Calculation:

Where

References

-

Mani, K. A., Viswanathan, V., Narasimhan, S., & Velmurugan, D. (2014).[3] Crystal structure of 4-acetyl-phenyl 3-methyl-benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(9), o1060.[3] [Link] (Source for synthesis method, crystal data, and qualitative solubility in Chloroform/Hexane)

-

NIST Chemistry WebBook. (n.d.). Thermophysical Properties of Benzoate Esters. [Link] (General reference for thermodynamic properties of structurally similar benzoate esters)

- Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press. (Authoritative source for solubility protocols and prediction models for organic esters)

Sources

4-Acetylphenyl 3-methylbenzoate: A Dual-Function Pharmacophore & Prodrug Scaffold

Executive Summary

4-Acetylphenyl 3-methylbenzoate (4-AP-3MB) represents a strategic intersection between prodrug design and combinatorial chemistry. Structurally, it is an ester conjugate of 4-hydroxyacetophenone (4-HAP) and 3-methylbenzoic acid . While often categorized simply as a chemical intermediate, a deeper structure-activity relationship (SAR) analysis reveals its potential as a lipophilic prodrug for the delivery of hepatoprotective and anti-tyrosinase agents. Furthermore, the accessible acetyl moiety positions it as a high-value scaffold for the synthesis of bioactive chalcones via Claisen-Schmidt condensation.

This guide dissects the pharmaceutical utility of 4-AP-3MB, moving beyond basic characterization to explore its metabolic fate, synthetic versatility, and application in drug delivery systems.

Part 1: Structural Analysis & Pharmacophore Mapping

To understand the utility of 4-AP-3MB, we must first deconstruct its molecular architecture. The compound is not merely a static entity but a "masked" delivery system.

The Ester Linkage as a Metabolic Switch

The central feature of 4-AP-3MB is the ester bond linking the phenolic oxygen of 4-HAP to the carbonyl of the 3-methylbenzoyl group.

-

Lipophilicity Modulation: Free 4-Hydroxyacetophenone has a LogP of approx. 1.35, making it moderately water-soluble but potentially limited in membrane permeability for transdermal or blood-brain barrier (BBB) applications. Esterification with 3-methylbenzoic acid significantly increases the LogP (predicted > 3.5), enhancing passive diffusion across lipid bilayers.

-

The "Masking" Effect: The ester masks the phenolic hydroxyl group. Since the free phenol is often the site of Phase II metabolism (glucuronidation/sulfation), masking it can prolong the circulation half-life before the prodrug is hydrolyzed.

Pharmacological Payloads

Upon enzymatic hydrolysis (mediated by plasma esterases or carboxylesterases), 4-AP-3MB releases two distinct moieties:

| Moiety | Role | Pharmacological Activity |

| 4-Hydroxyacetophenone | Active Drug | Hepatoprotection: Promotes bile secretion (choleretic); antioxidant. Dermatology: Potent tyrosinase inhibitor (skin whitening); anti-inflammatory. |

| 3-Methylbenzoic Acid | Carrier/Excipient | Bacteriostatic: Mild antimicrobial activity. Metabolism: Converted to methylhippuric acid and excreted; generally considered a benign carrier in low doses. |

Part 2: The Prodrug Potential (Metabolic Activation)

The primary pharmaceutical application of 4-AP-3MB lies in its ability to deliver 4-HAP. This is particularly relevant in dermatological formulations (anti-pigmentation) and hepatoprotective therapies .[1]

Mechanism of Action: Bioactivation Pathway

The following DOT diagram illustrates the metabolic activation of 4-AP-3MB. The ester is stable in formulation but cleaved by intracellular esterases upon absorption.

Figure 1: Metabolic hydrolysis pathway of 4-AP-3MB. The lipophilic ester permeates the membrane before releasing the active 4-HAP payload.

Therapeutic Advantages[1][3]

-

Enhanced Skin Penetration: In topical formulations, the free phenol of 4-HAP can bind to keratin, limiting depth of penetration. The 4-AP-3MB ester is more lipophilic, allowing it to reach the basal layer of the epidermis where melanocytes reside before being hydrolyzed to the active tyrosinase inhibitor.

-

Stability: Phenols are prone to oxidation (browning) in formulation. The ester protects the oxygen, improving shelf-life stability of the final pharmaceutical product.

Part 3: Synthetic Utility (The Chalcone Gateway)

Beyond its role as a prodrug, 4-AP-3MB serves as a robust scaffold for drug discovery , specifically in the synthesis of chalcones (1,3-diphenyl-2-propene-1-ones).

The Claisen-Schmidt Advantage

The acetyl group (

-

Why use the ester? Synthesizing chalcones directly from 4-hydroxyacetophenone is problematic because the free phenol is acidic and can interfere with the strong bases (NaOH/KOH) used in the condensation, leading to salts or polymerization.

-

The Solution: Using 4-AP-3MB allows the chemist to perform the condensation on the protected scaffold. The ester group can either be retained (to maintain lipophilicity) or hydrolyzed post-synthesis to reveal the hydroxyl group.

Synthetic Workflow Diagram

Figure 2: Workflow for utilizing 4-AP-3MB as a precursor for bioactive chalcone libraries.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Acetylphenyl 3-methylbenzoate

Rationale: We utilize the Acid Chloride method over direct esterification. It is faster, proceeds at lower temperatures, and avoids the equilibrium limitations of Fischer esterification.

Materials:

-

4-Hydroxyacetophenone (1.0 eq)

-

3-Methylbenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) as acid scavenger

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Solubilization: Dissolve 4-Hydroxyacetophenone in dry DCM under nitrogen atmosphere.

-

Base Addition: Add TEA dropwise. The solution may warm slightly (exothermic). Checkpoint: Ensure solution remains clear.

-

Acylation: Cool the mixture to 0°C. Add 3-Methylbenzoyl chloride dropwise over 20 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Validation (TLC): Spot on silica gel. Mobile phase: Hexane/Ethyl Acetate (8:2).

-

Target: Disappearance of the polar 4-HAP spot (low

) and appearance of the non-polar ester (high

-

-

Workup: Wash with 1M HCl (to remove excess TEA), then Sat.

(to remove unreacted acid), then Brine. Dry over -

Crystallization: Recrystallize from Ethanol/Hexane to yield white needles.

Protocol B: Enzymatic Hydrolysis Assay (Prodrug Stability)

Rationale: To confirm the prodrug concept, we must prove the ester is stable in buffer but cleaves in the presence of esterase.

Materials:

-

Phosphate Buffer Saline (PBS, pH 7.4)

-

Porcine Liver Esterase (PLE) or Simulated Intestinal Fluid (SIF)

-

HPLC system (C18 column)

Methodology:

-

Control: Incubate 4-AP-3MB (

) in PBS at 37°C for 24 hours.-

Expectation: <5% degradation (Chemical stability).

-

-

Test: Incubate 4-AP-3MB (

) in PBS + PLE (10 units/mL) at 37°C. -

Sampling: Aliquot every 15 minutes for 2 hours. Quench with Acetonitrile.

-

Analysis: Inject into HPLC. Monitor at 254 nm.

-

Data Output: Plot the decrease in Ester peak area vs. the increase in 4-HAP peak area.

-

Calculation: Determine the half-life (

) of the prodrug. A viable prodrug should have a

-

References

-

Mani, K. A., Viswanathan, V., Narasimhan, S., & Velmurugan, D. (2014).[6] Crystal structure of 4-acetylphenyl 3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(9), o1060.[6] [Link]

-

Yi, X., et al. (2025). 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tyrosinase Activity.[7] ACS Omega, 10, 1235. [Link]

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. [Link]

-

Roman, G. (2015). The Claisen-Schmidt condensation of acetophenones with aromatic aldehydes. Journal of Advanced Research. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. Crystal structure of 4-acetyl-phenyl 3-methyl-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Recrystallization Protocols for 4-Acetylphenyl 3-methylbenzoate

Abstract & Scope

This technical guide details the purification of 4-Acetylphenyl 3-methylbenzoate (an ester derivative of 4-hydroxyacetophenone and 3-methylbenzoic acid) via recrystallization.[1] While often used as a mesogenic intermediate in liquid crystal synthesis or a scaffold in medicinal chemistry, this compound's purification is critical to remove unreacted phenolic starting materials and coupling byproducts.

This protocol synthesizes data from specific crystallographic studies and general phenyl benzoate chemistry to provide a robust, scalable purification strategy. We focus on two primary solvent systems: Ethanol (EtOH) for bulk purification and Chloroform (CHCl₃) for high-purity crystal growth.[1]

Compound Profile & Solubility Analysis

Target Compound: 4-Acetylphenyl 3-methylbenzoate Chemical Class: Aromatic Ester / Phenyl Benzoate Derivative Key Impurities: [1]

-

4-Hydroxyacetophenone (Starting material, Phenolic, Polar)

-

3-Methylbenzoic acid (Starting material, Acidic)

-

Coupling Reagents (e.g., DCU if DCC coupling is used)

Solubility Logic (Hansen & Dielectric Parameters)

The target molecule contains a moderately polar ester linkage and ketone group, balanced by significant non-polar aromatic domains.

| Solvent System | Role | Mechanism | Suitability |

| Ethanol (95-100%) | Primary Choice (Bulk) | High solubility at boiling; poor solubility at | Excellent for removing unreacted phenols. |

| Chloroform (CHCl₃) | Crystal Growth | High solubility. Slow evaporation yields high-quality single crystals suitable for X-ray diffraction. | High (Specific to this compound [1]). |

| Ethyl Acetate / Hexane | Alternative | Standard "Like Dissolves Like" gradient. Good for removing non-polar byproducts. | Good (Requires optimization). |

| Water | Anti-Solvent | Induces precipitation when added to hot ethanolic solutions. | Auxiliary (Use with Ethanol).[2] |

Experimental Workflow

The following diagram illustrates the critical decision pathways for purifying crude 4-Acetylphenyl 3-methylbenzoate.

Figure 1: Decision matrix for solvent selection based on purification goals (Bulk vs. Structural Analysis).

Detailed Protocols

Protocol A: Bulk Purification (Ethanol Method)

Best for: Removing starting materials (phenols/acids) and achieving >98% purity for biological testing.

Reagents:

-

Ethanol (Absolute or 95%)

-

Deionized Water (Optional Anti-solvent)

-

Activated Carbon (Optional for decolorization)

Step-by-Step:

-

Pre-Treatment: Ensure the crude solid has been washed with dilute NaOH (to remove unreacted acid/phenol) and water, then dried.

-

Dissolution: Place 5.0 g of crude ester in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

-

Heating: Heat the mixture on a steam bath or hot plate (set to

) with magnetic stirring.-

Observation: If solid remains, add hot ethanol in 2 mL increments until fully dissolved.

-

Note: Phenyl benzoates typically have steep solubility curves in ethanol [2].

-

-

Clarification (Optional): If the solution is colored, add 0.1 g activated carbon, boil for 2 mins, and filter hot through a pre-warmed funnel.

-

Crystallization: Remove from heat.

-

Option 1 (Standard): Allow to cool slowly to room temperature (RT) on a cork ring.

-

Option 2 (Oiling Out): If the product "oils out" (forms liquid droplets), reheat to dissolve and add warm water dropwise until just turbid, then cool very slowly with vigorous stirring.

-

-

Harvesting: Once at RT, cool in an ice bath (

) for 30 minutes to maximize yield. -

Filtration: Collect crystals via vacuum filtration (Buchner funnel). Wash with 5-10 mL of ice-cold ethanol.

Protocol B: High-Quality Crystal Growth (Chloroform Method)

Best for: X-Ray Crystallography or removing stubborn non-polar impurities. Based on the specific work of Mani et al. [1].

Step-by-Step:

-

Dissolution: Dissolve 0.5 g of semi-pure compound in 10 mL of Chloroform (CHCl₃) in a small beaker.

-

Precipitation Initiation: Add Hexane dropwise until a faint cloudiness persists.

-

Clarification: Add a few drops of CHCl₃ to clear the solution.

-

Evaporation: Cover the beaker with parafilm and poke 3-5 small holes. Allow to stand at room temperature in a fume hood for 24-48 hours.

-

Harvesting: Large, prismatic crystals will form. Decant the mother liquor and dry the crystals in air.[3]

Quality Control & Validation

To validate the success of the recrystallization, compare the product against the following metrics.

| Parameter | Expected Value | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | Distinct sharp range (e.g., | Capillary MP Apparatus |

| TLC ( | Single spot (Hexane:EtOAc 7:[1]3) | Silica Gel 60 |

| Structure | Confirm Ester C=O (~1730 | FTIR / NMR |

Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals:

-

Seed Crystals: Add a tiny crystal of pure product to the cooling solution at

. -

Scratching: Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Solvent Change: Switch from Ethanol/Water to Ethyl Acetate/Hexane.

Safety & Handling

-

Chloroform: Suspected carcinogen. Handle only in a fume hood.

-

Ethanol: Flammable. Keep away from open flames.

-

Benzoyl Chlorides (if synthesizing): Lachrymators.[4][5][6] Use strict PPE.

References

-

Mani, K. A., Viswanathan, V., Narasimhan, S., & Velmurugan, D. (2014).[7] Crystal structure of 4-acetyl-phenyl 3-methyl-benzoate . Acta Crystallographica Section E: Structure Reports Online, 70(9), o1060.[7] Available at: [Link]

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. 3609-53-8|Methyl 4-acetylbenzoate|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Crystal structure of 4-acetylphenyl 3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Crystal structure of 4-acetyl-phenyl 3-methyl-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Step-by-Step Guide to the Synthesis of 4-Acetylphenyl 3-methylbenzoate

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-Acetylphenyl 3-methylbenzoate, an ester derivative of significant interest in organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development. The procedure outlined herein is based on established esterification methods, offering a reproducible and efficient pathway to the target compound. The rationale behind key experimental steps is discussed to provide a deeper understanding of the reaction mechanism and to ensure procedural fidelity.

Introduction

4-Acetylphenyl 3-methylbenzoate belongs to the class of aromatic esters, which are prevalent scaffolds in medicinal chemistry and materials science. The synthesis involves an esterification reaction between 4-hydroxyacetophenone and 3-methylbenzoyl chloride. 4-hydroxyacetophenone is a versatile intermediate in the synthesis of various pharmaceuticals, including paracetamol, and is valued for its dual reactivity stemming from its phenolic hydroxyl and acetyl groups.[1] This protocol details a robust method for the synthesis, purification, and characterization of the title compound.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the hydroxyl group of 4-hydroxyacetophenone attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The reaction is typically facilitated by a base to deprotonate the phenol, increasing its nucleophilicity.

Scheme 1: Synthesis of 4-Acetylphenyl 3-methylbenzoate

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-Acetylphenyl 3-methylbenzoate.[2][3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (0.5 mol scale) |

| 4-Hydroxyacetophenone | 136.15 | 68.08 g |

| 3-Methylbenzoyl chloride | 154.59 | 77.30 g (approx. 65 mL) |

| Potassium Carbonate (anhydrous) | 138.21 | 69.11 g |

| Chloroform (CHCl₃) | 119.38 | 200 mL |

| 10% Sodium Hydroxide (NaOH) soln | 40.00 | 500 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed |

| Hexane | 86.18 | As needed |

| Deionized Water | 18.02 | 500 mL |

Equipment:

-

250 mL two-neck round-bottom flask

-

Condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

1 L beaker

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup:

-

In a clean, dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 0.5 mol of 4-hydroxyacetophenone.

-

Add 200 mL of chloroform to the flask and stir the mixture until the solid is fully dissolved.[2][3]

-

Fit the flask with a condenser and an addition funnel.

-

Cool the reaction mixture to 5-10°C using an ice bath.[2][3]

-

-

Addition of Reagents:

-

Carefully add 0.5 mol of 3-methylbenzoyl chloride dropwise to the cooled reaction mixture via the addition funnel.[2][3]

-

Continue stirring for an additional 15 minutes after the addition is complete.[2][3]

-

Slowly add 0.5 mol of anhydrous potassium carbonate to the reaction mixture in portions. The addition of the base is crucial as it acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[2][3]

-

-

Reaction Progression and Monitoring:

-

Allow the reaction to proceed for 2 hours at the same temperature.[2][3]

-

The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (4-hydroxyacetophenone) and the appearance of a new, less polar spot corresponding to the product indicates the reaction's progression.

-

-

Work-up and Extraction:

-

Upon completion, transfer the reaction mixture into a 1 L beaker.

-

Wash the mixture twice with 250 mL portions of deionized water.[2][3]

-

Transfer the mixture to a separatory funnel and separate the organic (chloroform) layer.

-

Wash the organic layer with two 250 mL portions of a 10% sodium hydroxide solution. This step is essential to remove any unreacted 4-hydroxyacetophenone.[2][3]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[2][3]

-

-

Isolation and Purification:

-

Filter the dried chloroform layer to remove the sodium sulfate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2][3]

-

Cool the concentrated residue and add hexane to precipitate the solid product.[2][3]

-

Filter the precipitated solid and allow it to air dry.[2][3]

-

For further purification, the product can be recrystallized from chloroform by slow evaporation to yield crystalline 4-Acetylphenyl 3-methylbenzoate.[2][3]

-

Characterization

The structure of the synthesized 4-Acetylphenyl 3-methylbenzoate has been confirmed by crystallographic data.[2] The compound, C₁₆H₁₄O₃, has a molecular weight of 254.27 g/mol .[2] In its crystal structure, the planes of the two aromatic rings have a dihedral angle of 82.52 (8)°.[2][3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Acetylphenyl 3-methylbenzoate.

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of 4-Acetylphenyl 3-methylbenzoate. By following these steps, researchers can achieve a high-purity product suitable for further applications. The explanation of the rationale behind the key steps aims to empower the user with a comprehensive understanding of the synthesis process.

References

-

Mani, K. A., Viswanathan, V., Narasimhan, S., & Velmurugan, D. (2014). Crystal structure of 4-acetylphenyl 3-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o1060. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Role of 4-Hydroxyacetophenone (CAS 99-93-4) in Organic Synthesis and Chemical Intermediates. [Link]

-

Mani, K. A., Viswanathan, V., Narasimhan, S., & Velmurugan, D. (2014). Crystal structure of 4-acetylphenyl 3-methylbenzoate. IUCrData, 70(9), o1060. [Link]

Sources

Application Note: Monitoring the Synthesis of 4-Acetylphenyl 3-methylbenzoate via Thin-Layer Chromatography

Abstract: This document provides a comprehensive guide for monitoring the esterification reaction to form 4-acetylphenyl 3-methylbenzoate using thin-layer chromatography (TLC). Detailed protocols for sample preparation, TLC development, visualization, and interpretation are provided for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Critical Role of Reaction Monitoring

In organic synthesis, the ability to accurately and efficiently monitor the progress of a reaction is paramount. It allows for the determination of the optimal reaction time, prevents the formation of unwanted byproducts, and ensures the efficient use of resources. Thin-layer chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique widely employed for these purposes.[1][2] Its simplicity and speed make it an indispensable tool in the synthetic chemistry laboratory for qualitatively tracking the consumption of starting materials and the formation of products.[1][2]

This application note details the use of TLC to monitor the synthesis of 4-acetylphenyl 3-methylbenzoate, an aromatic ester, from 4-hydroxyacetophenone and 3-methylbenzoyl chloride. The principles and protocols described herein are broadly applicable to a wide range of organic reactions.

The Reaction: Esterification of 4-Hydroxyacetophenone

The synthesis of 4-acetylphenyl 3-methylbenzoate is achieved through the esterification of 4-hydroxyacetophenone with 3-methylbenzoyl chloride, often in the presence of a base like triethylamine or potassium carbonate to neutralize the HCl byproduct.

Reaction Scheme:

Monitoring this reaction by TLC allows for the simultaneous visualization of the starting materials (4-hydroxyacetophenone and 3-methylbenzoyl chloride) and the product (4-acetylphenyl 3-methylbenzoate), providing a clear picture of the reaction's progression.

Principles of Thin-Layer Chromatography (TLC)

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[2] The separation is driven by the polarity of the compounds.

-

Stationary Phase: Silica gel is a polar adsorbent. Polar compounds will interact more strongly with the silica gel and thus travel a shorter distance up the TLC plate.

-

Mobile Phase: The mobile phase, or eluent, is a solvent system that moves up the plate via capillary action. The polarity of the mobile phase can be adjusted to achieve optimal separation. A more polar solvent system will move all compounds further up the plate.

The retention factor (Rf) value is a key parameter in TLC. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4][5][6][7]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification purposes.[3][4]

Materials and Methods

Reagents and Materials

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

Capillary tubes for spotting

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS). 4-Hydroxyacetophenone can cause serious eye irritation.[9][11][12] 3-Methylbenzoyl chloride causes severe skin burns and eye damage.[14][15] Triethylamine is highly flammable and toxic.[18][19][20] Ethyl acetate and hexane are highly flammable liquids.[22][23][24][26][27][29]

-

Avoid direct eye exposure to the UV lamp.[34]

Experimental Protocol

Preparation of the TLC Developing Chamber

-

Pour the chosen solvent system (mobile phase) into the TLC developing chamber to a depth of approximately 0.5 cm. A common starting solvent system for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[36][37][38] A good starting ratio is 4:1 hexane:ethyl acetate.

-

Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.

-

Cover the chamber with its lid and allow it to equilibrate for at least 5-10 minutes.

Preparation of TLC Samples

-

Reaction Mixture (t=x): At various time points during the reaction (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture using a capillary tube. Dissolve this aliquot in a small amount of a volatile solvent like ethyl acetate in a small vial.

-

Standards: Prepare dilute solutions of the starting materials (4-hydroxyacetophenone and 3-methylbenzoyl chloride) and, if available, the pure product (4-acetylphenyl 3-methylbenzoate) in ethyl acetate. These will serve as references.

Spotting the TLC Plate

-

With a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

-

Using separate capillary tubes for each sample to avoid cross-contamination, carefully spot the prepared samples onto the origin line. Keep the spots small and concentrated.

-

Label each spot at the top of the plate with a pencil to identify the sample. A typical spotting arrangement would be: Starting Material 1 (SM1), Starting Material 2 (SM2), Co-spot (SM1+SM2+Product), and Reaction Mixture (RM).

Developing the TLC Plate

-

Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the solvent level.

-

Cover the chamber and allow the solvent to ascend the plate by capillary action.

-

Remove the plate when the solvent front is approximately 1 cm from the top of the plate.

-

Immediately mark the solvent front with a pencil.

-

Allow the plate to air dry in a fume hood.

Visualization

-

UV Light: Since the starting materials and the product are aromatic compounds, they can be visualized under a UV lamp (254 nm).[31][32][33][34] The compounds will appear as dark spots against a fluorescent green background. Circle the spots with a pencil while they are visible under the UV light.

-

Iodine Staining (Optional): Place the dried TLC plate in a chamber containing a few crystals of iodine.[31][32][35] Most organic compounds will form a colored complex with iodine, appearing as brown spots. This method is particularly useful for visualizing compounds that are not UV-active.

Interpretation of Results

By comparing the spots of the reaction mixture to the standards, the progress of the reaction can be determined.

-

Starting Materials: The spots corresponding to 4-hydroxyacetophenone and 3-methylbenzoyl chloride should diminish in intensity over time.

-

Product: A new spot, corresponding to 4-acetylphenyl 3-methylbenzoate, should appear and increase in intensity as the reaction proceeds. The product, being an ester, is typically less polar than the starting alcohol (4-hydroxyacetophenone) and will therefore have a higher Rf value. The acyl chloride is reactive and may not be easily visualized or may appear as a streak.

-

Completion: The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate.

Table 1: Expected Rf Values in a Hexane:Ethyl Acetate (4:1) System.

| Compound | Expected Polarity | Expected Rf Value (Approximate) |

| 4-Hydroxyacetophenone | High | Low (e.g., 0.2) |

| 3-Methylbenzoyl Chloride | Moderate | Moderate (e.g., 0.6) |

| 4-Acetylphenyl 3-methylbenzoate | Low | High (e.g., 0.8) |

Note: These are estimated values and may vary depending on the exact experimental conditions.

Troubleshooting

| Issue | Possible Cause | Solution |

| Spots are streaked | Sample is too concentrated. | Dilute the sample before spotting. |

| Rf values are too high (all spots near the solvent front) | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (hexane). |

| Rf values are too low (all spots near the origin) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate). |

| No spots are visible | Sample is too dilute or not UV-active. | Concentrate the sample or use a different visualization technique (e.g., iodine). |

Workflow Diagram

Sources

- 1. 內容不提供 [sigmaaldrich.com]

- 2. eag.com [eag.com]

- 3. Khan Academy [khanacademy.org]

- 4. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]

- 5. study.com [study.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. westliberty.edu [westliberty.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. redox.com [redox.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. fishersci.com [fishersci.com]

- 22. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 23. godavaribiorefineries.com [godavaribiorefineries.com]

- 24. chemos.de [chemos.de]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. lobachemie.com [lobachemie.com]

- 27. cdhfinechemical.com [cdhfinechemical.com]

- 28. merckmillipore.com [merckmillipore.com]

- 29. gcascc.com [gcascc.com]

- 30. amp.generalair.com [amp.generalair.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. theory.labster.com [theory.labster.com]

- 34. orgchemboulder.com [orgchemboulder.com]

- 35. faculty.fiu.edu [faculty.fiu.edu]

- 36. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 37. researchgate.net [researchgate.net]

- 38. s3.wp.wsu.edu [s3.wp.wsu.edu]

Application Notes and Protocols for the Preparation of Acetophenone Derivatives for Antioxidant Assays

Introduction: The Growing Interest in Acetophenone Derivatives as Antioxidants

Acetophenone and its derivatives represent a class of naturally occurring phenolic compounds found in a wide array of plants and food sources.[1][2] These molecules are not only pivotal as versatile precursors in the synthesis of pharmaceuticals and agrochemicals but are also gaining significant attention for their potential biological activities, including antioxidant properties.[1][3] Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic and degenerative diseases.[4] Phenolic compounds, such as acetophenone derivatives, can mitigate oxidative damage by scavenging free radicals through various mechanisms, making them prime candidates for the development of novel therapeutic agents.[5][6]

This comprehensive guide provides detailed methodologies for the synthesis of acetophenone derivatives and robust protocols for evaluating their antioxidant capacity using established in vitro assays. The focus is on providing not just procedural steps, but also the underlying scientific principles to empower researchers in drug discovery and development.

Part 1: Synthesis of Acetophenone Derivatives

The synthesis of acetophenone derivatives is a cornerstone of medicinal chemistry, with several established methods available. The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring.

Key Synthetic Methodologies

-

Friedel-Crafts Acylation: This is a widely employed method for the direct acylation of benzene or substituted benzenes.[3][7] It involves an electrophilic aromatic substitution reaction using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

-

Fries Rearrangement: Particularly useful for synthesizing hydroxyacetophenones, this method involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[3][8]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis and characterization of acetophenone derivatives.

Protocol 1: Synthesis of p-Bromoacetophenone via Friedel-Crafts Acylation

This protocol provides a method for the synthesis of p-bromoacetophenone, a common derivative used as a building block in further synthetic steps.

Materials:

-

Bromobenzene

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Methyl tert-butyl ether (MTBE)

-

2% Sodium hydroxide (NaOH) solution

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with an addition funnel and a reflux condenser.

-

Reagent Addition: Add bromobenzene and AlCl₃ to the flask.

-

Reaction Initiation: Warm the mixture to 50°C. Add acetyl chloride dropwise from the addition funnel, maintaining the temperature at 50°C.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture onto ice in a beaker.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with MTBE.[3]

-

Washing: Combine the organic extracts and wash sequentially with water, 2% NaOH solution, and again with water.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous K₂CO₃ and remove the MTBE using a rotary evaporator.[3]

-

Purification: Purify the crude product by vacuum distillation to yield p-bromoacetophenone.[3]

Part 2: Antioxidant Activity Assays

The antioxidant activity of the synthesized acetophenone derivatives can be evaluated using various in vitro assays. These assays are typically based on the ability of the compound to scavenge stable free radicals or to reduce metal ions. The primary mechanisms of antioxidant action for phenolic compounds are hydrogen atom transfer (HAT) and single electron transfer (SET).[5]

Commonly Used Antioxidant Assays

| Assay | Principle | Wavelength | Standard |

| DPPH | Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical.[9][10] | ~517 nm | Trolox or Gallic Acid |

| ABTS | Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.[11][12] | ~734 nm | Trolox |

| FRAP | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13] | ~593 nm | Ferrous Sulfate (FeSO₄) or Trolox |

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH free radical, which is deep violet in color, to a pale yellow hydrazine by a hydrogen-donating antioxidant.[9][12] The decrease in absorbance is proportional to the antioxidant activity.[9]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Synthesized acetophenone derivatives

-

Trolox (or other appropriate standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare an 80 µg/mL solution of DPPH in methanol.[10] This working solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the synthesized acetophenone derivatives and the standard (e.g., Trolox) in methanol to create stock solutions, from which serial dilutions are made.

-

Assay Procedure:

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[10] Methanol is used as a blank.

-

Calculation: The percentage of DPPH scavenging activity is calculated using the following formula:

-

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

-

Where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[10]

-

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺) through the oxidation of ABTS.[12] Antioxidant compounds reduce the ABTS•⁺, causing a decolorization of the solution that is proportional to their concentration and antioxidant capacity.[14]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol (or ethanol)

-

Synthesized acetophenone derivatives

-

Trolox

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

-

Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[12]

-

-

Preparation of ABTS•⁺ Working Solution: Before use, dilute the stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

Sample Preparation: Prepare serial dilutions of the synthesized acetophenone derivatives and Trolox standard in methanol.

-

Assay Procedure:

-

Add 5 µL of the sample or standard to each well of a 96-well plate.

-

Add 200 µL of the ABTS•⁺ working solution to each well.

-

Mix and incubate at room temperature for 5 minutes with continuous stirring.

-

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.[12]

Protocol 4: FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in an acidic environment (pH 3.6).[13] The reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Synthesized acetophenone derivatives

-

Ferrous sulfate (FeSO₄) or Trolox for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] Warm the reagent to 37°C before use.

-

Sample and Standard Preparation: Prepare serial dilutions of the synthesized acetophenone derivatives and the standard (FeSO₄ or Trolox).

-

Assay Procedure:

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Part 3: Structure-Activity Relationship (SAR) Insights

The antioxidant activity of acetophenone derivatives is significantly influenced by their chemical structure. Understanding these relationships is crucial for the rational design of more potent antioxidant compounds.

Caption: Key structural features influencing the antioxidant activity of acetophenone derivatives.

Key determinants of antioxidant activity in phenolic compounds include the number and position of hydroxyl groups on the aromatic ring.[15] For instance, the presence of a catechol (ortho-dihydroxy) group often enhances radical scavenging activity.[15] Furthermore, electron-donating groups can increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant potency.[16] Conversely, electron-withdrawing groups may diminish this activity.

Conclusion

This application note provides a comprehensive framework for the synthesis and antioxidant evaluation of acetophenone derivatives. The detailed protocols for chemical synthesis and the DPPH, ABTS, and FRAP assays offer researchers a robust toolkit for exploring the therapeutic potential of this important class of compounds. By understanding the underlying chemical principles and structure-activity relationships, scientists can effectively design and screen novel acetophenone derivatives with enhanced antioxidant properties for applications in the pharmaceutical and nutraceutical industries.

References

- Consensus. (n.d.). How do phenolic compounds act as antioxidants in cooking processes?

- Benchchem. (2025). Application Notes and Protocols for the Laboratory Preparation of Substituted Acetophenones.

- Benchchem. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.

-

Rahman, M. M., et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

-

protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

-

Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. PubMed. [Link]

-

Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. [Link]

-

Leopoldini, M., et al. (2004). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. The Journal of Physical Chemistry A. [Link]

-

Jaya, C., & Manjula, S. (2022). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. Advances in Enzyme Research. [Link]

- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.

- BioVision. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).

- G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066.

- BQCkit. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.

-

Bio-protocol. (n.d.). 4.4. DPPH Assay. [Link]

-

ResearchGate. (n.d.). Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives | Request PDF. [Link]

- BQCkit. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual.

-

E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]

- Benchchem. (2025, December). protocol for dihydrocoumarin antioxidant activity assay (DPPH/ABTS).

-

Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives - Lesson. [Link]

- Google Patents. (n.d.).

-

Pellegrini, N., et al. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry. [Link]

-

Sánchez-de-la-Torre, J. R., et al. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Antioxidants. [Link]

- Arbor Assays. (n.d.). DetectX® FRAP™.

-

Scribd. (n.d.). Synthesis of Acetophenone Derivatives | PDF | Acetic Acid | Solubility. [Link]

- Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit.

- G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060.

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

- CoLab. (2024, March 8).

-

Olejnik, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]

-

Apak, R., et al. (2023). DPPH Radical Scavenging Assay. Molecules. [Link]

-

ResearchGate. (n.d.). Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition.... [Link]

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and anti-oxidant activity of certain chalcone based acetyl and N-phenyl substituted pyrazolines.

-

Kumar, S., et al. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Medicinal Chemistry. [Link]

-

El-Gamal, M. I., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. [Link]

-

Liu, W., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules. [Link]

-

Li, Y.-L., et al. (2018). New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities. Chemistry & Biodiversity. [Link]

-

Salehi, B., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal. [Link]

Sources

- 1. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants [scirp.org]

- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. amerigoscientific.com [amerigoscientific.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ultimatetreat.com.au [ultimatetreat.com.au]

- 14. cosmobiousa.com [cosmobiousa.com]

- 15. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 16. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetylphenyl 3-methylbenzoate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Acetylphenyl 3-methylbenzoate. Here, we address common challenges and provide in-depth troubleshooting strategies to help you improve reaction yield and product purity. Our guidance is grounded in established chemical principles and validated experimental procedures.

Introduction to the Synthesis

The synthesis of 4-Acetylphenyl 3-methylbenzoate is a classic example of esterification, specifically the acylation of a phenol (4-hydroxyacetophenone) with an acyl chloride (3-methylbenzoyl chloride). This reaction typically proceeds under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.[1][2] The resulting ester is a member of the acetophenone derivative family, which is known for various biological and pharmacological activities.[3][4] While the reaction is generally robust, achieving a high yield of pure product requires careful attention to reagent quality, reaction conditions, and workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for this esterification?

This synthesis follows a nucleophilic acyl substitution mechanism. The reaction is facilitated by a base, which deprotonates the hydroxyl group of 4-hydroxyacetophenone to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride, leading to a tetrahedral intermediate. The intermediate subsequently collapses, expelling the chloride ion as a leaving group to form the final ester product.[1]

Q2: Why is a base essential for this reaction, and what are my options?

A base serves two critical functions:

-

Neutralization: It neutralizes the HCl generated, preventing it from protonating the starting amine and effectively quenching the reaction.[5]

-

Activation: It deprotonates the phenol, converting it into the much more reactive phenoxide ion, which accelerates the rate of nucleophilic attack.[1]

Commonly used bases include aqueous inorganic bases like potassium carbonate or sodium hydroxide, and organic bases like pyridine.[3][6] Pyridine has the added advantage of acting as a solvent for the reaction.[6]

Q3: My yield is consistently low. What is the most common culprit?

The most frequent causes of low yield are the hydrolysis of the acyl chloride by moisture, an incomplete reaction due to insufficient base or reaction time, or mechanical loss of product during the workup and purification stages.[7][8] Ensuring anhydrous conditions and using a slight excess of the acylating agent are critical first steps.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside the starting materials (4-hydroxyacetophenone and 3-methylbenzoyl chloride) on a silica gel plate. The disappearance of the starting materials and the appearance of a new, typically less polar, spot for the product indicates the reaction's progress.

Visualizing the Reaction and Troubleshooting Workflow

Reaction Mechanism

Caption: A logical workflow for troubleshooting low yield.

Detailed Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution & Explanation |

| Low or No Product Formation | 1. Degraded 3-Methylbenzoyl Chloride: Acyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive carboxylic acid over time. | Solution: Use a freshly opened bottle or a properly stored (desiccated) reagent. If you suspect degradation, you can test a small amount by adding it to methanol; a vigorous, exothermic reaction indicates activity. |

| 2. Insufficient Base: The reaction generates one equivalent of HCl. If not neutralized, it will protonate the phenoxide, halting the reaction. | Solution: Ensure at least one equivalent of base is used. Often, using a slight excess (e.g., 1.1-1.5 equivalents) of a base like potassium carbonate or pyridine can improve results. [6] | |

| 3. Presence of Water: Water will rapidly hydrolyze the acyl chloride, consuming it before it can react with the phenol. | Solution: Flame-dry or oven-dry all glassware before use. [8]Use anhydrous solvents. Ensure the starting 4-hydroxyacetophenone is dry. | |

| Product is an Oily Mixture, Fails to Crystallize | 1. Incomplete Reaction: Unreacted starting materials can act as impurities, disrupting the crystal lattice and causing the product to oil out. | Solution: Monitor the reaction to completion using TLC. If the reaction stalls, consider extending the reaction time or adding a small amount of additional acyl chloride. |

| 2. Inefficient Workup: Residual pyridine hydrochloride (if pyridine is used) or unreacted starting materials can prevent crystallization. | Solution: Perform the aqueous washes thoroughly. The 10% NaOH wash is crucial for removing acidic impurities and unreacted phenol by converting it to the water-soluble sodium phenoxide. [3] | |

| Final Product is Impure (Contaminated with Starting Materials) | 1. Sub-stoichiometric Acyl Chloride: Not enough acylating agent was used to react with all the 4-hydroxyacetophenone. | Solution: Use a slight excess of 3-methylbenzoyl chloride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. [6] |

| 2. Inadequate Aqueous Base Wash: The 4-hydroxyacetophenone starting material is phenolic and therefore acidic. It was not fully removed during the workup. | Solution: Ensure the aqueous wash with 10% NaOH or K₂CO₃ is performed and is sufficiently basic to deprotonate and dissolve all unreacted phenol. [3]Repeat the wash if necessary. | |

| 3. Inefficient Purification: The recrystallization or column chromatography did not effectively separate the product from impurities. | Solution: For recrystallization, ensure the correct solvent system is used (e.g., Chloroform/Hexane). [3]For column chromatography, use a shallow solvent gradient (e.g., Hexane/Ethyl Acetate) to achieve better separation. [9] |

Optimized Experimental Protocol

This protocol is based on established procedures for the synthesis of 4-Acetylphenyl 3-methylbenzoate. [3][4]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Equivalents | Role |

| 4-Hydroxyacetophenone | 136.15 | 1.36 g | 1.0 | Nucleophile |

| 3-Methylbenzoyl chloride | 154.60 | 1.70 g (1.4 mL) | 1.1 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 1.5 | Base |

| Chloroform (CHCl₃) | - | 20 mL | - | Solvent |

| 10% Sodium Hydroxide (aq) | - | 2 x 25 mL | - | Wash Solution |

| Deionized Water | - | 2 x 25 mL | - | Wash Solution |

| Anhydrous Sodium Sulfate | - | ~2 g | - | Drying Agent |

| Hexane | - | As needed | - | Recrystallization |

Step-by-Step Procedure

-

Reaction Setup:

-

In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyacetophenone (1.0 eq) in chloroform (20 mL).

-

Cool the flask in an ice-water bath to 5-10°C. This is important to control the initial heat evolution. [3]

-

-

Reagent Addition:

-

While stirring, add 3-methylbenzoyl chloride (1.1 eq) dropwise to the cooled solution over 5 minutes.

-

After 15 minutes of stirring, slowly add potassium carbonate (1.5 eq) portion-wise. The base neutralizes the HCl as it forms.

-

-

Reaction Progression:

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

-

-

Workup and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture twice with deionized water (2 x 25 mL) to remove the bulk of the potassium salts.

-

Next, wash the organic layer twice with 10% NaOH solution (2 x 25 mL). This critical step removes any unreacted 4-hydroxyacetophenone. [3] * Separate the chloroform layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the chloroform layer under reduced pressure using a rotary evaporator.

-

An off-white solid should be obtained. To purify further, add a minimal amount of hot chloroform to dissolve the solid, then add hexane until the solution becomes cloudy.

-

Cool the mixture to induce crystallization. Filter the resulting white precipitate, wash with a small amount of cold hexane, and air-dry to obtain pure 4-acetylphenyl 3-methylbenzoate. [3]

-

References

-

Liaqat, M., et al. (2017). Optimization of enzymatic esterification of dihydrocaffeic acid with hexanol in ionic liquid using response surface methodology. Chemistry Central Journal, 11(1), 41. Available from: [Link]

-

Various Authors. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. Retrieved from [Link]

- Creemer, L. C., & Wagner, R. L. (1998). U.S. Patent No. 5,808,130. Washington, DC: U.S. Patent and Trademark Office.

-

University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

-

Pye, S., et al. (2023). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. International Journal of Molecular Sciences, 24(6), 5275. Available from: [Link]

-

Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]

-

Borch, K., et al. (2018). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Omega, 3(11), 16257-16264. Available from: [Link]

-

Mani, K. A., et al. (2014). Crystal structure of 4-acetylphenyl 3-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o1060. Available from: [Link]

-

Brown, R. C., et al. (2022). Conversion of Phenolic Oil from Biomass Pyrolysis into Phenyl Esters. Energy & Fuels, 36(12), 6436-6445. Available from: [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Various Inventors. (2008). U.S. Patent No. 7,390,920. Washington, DC: U.S. Patent and Trademark Office. Available from: [Link]

-

Ananth Mani, K., et al. (2019). Figure 2. Scheme I: 4-acetylphenyl benzoate... ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(4-acetylphenyl)benzo-1,4-quinone. Retrieved from [Link]

-

Mani, K. A., et al. (2014). Crystal structure of 4-acetylphenyl 3-methylbenzoate. IUCrData, 70(9), o1060. Available from: [Link]

- Mees, C., & W-Bauer. (2020). U.S. Patent No. 10,752,571. Washington, DC: U.S. Patent and Trademark Office.

-

European Patent Office. (2023). EP 3526188 B1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Flavone. Retrieved from [Link]

- European Patent Office. (1986). EP 0167286 A1.

- Various Inventors. (2019). CN 109553528 A.

-

University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from: [Link]

Sources

- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Crystal structure of 4-acetylphenyl 3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. Troubleshooting [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

optimizing temperature for 4-Acetylphenyl 3-methylbenzoate esterification

Ticket ID: #EST-4AP3MB-OPT Subject: Temperature Optimization for 4-Acetylphenyl 3-methylbenzoate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Chemistry

User Query: "How do I optimize the temperature for reacting 4-hydroxyacetophenone with 3-methylbenzoic acid derivatives to maximize yield and purity?"

Technical Diagnosis: Synthesizing 4-acetylphenyl 3-methylbenzoate involves forming a phenolic ester .[1] Unlike aliphatic alcohols, phenols are poor nucleophiles due to resonance delocalization of the oxygen lone pair into the aromatic ring. Furthermore, the para-acetyl group on the phenol acts as an electron-withdrawing group (EWG), further reducing nucleophilicity.

Critical Thermal Constraints:

-

Activation Energy: High energy activation (Acid Chloride or Carbodiimide) is required; thermal energy alone (Fischer esterification) is insufficient and will fail.

-

The Fries Rearrangement Risk: Phenolic esters are thermally unstable in the presence of Lewis acids or strong protic acids (generated byproducts). Heating >60°C risks rearranging the ester into a hydroxy-ketone (Fries Rearrangement).

-

Exotherm Control: The preferred Acid Chloride route is highly exothermic. Uncontrolled heat leads to hydrolysis (reaction with moisture) rather than esterification.

Recommended Protocols & Thermal Profiling

Method A: The Acid Chloride Route (Gold Standard)

Best for: High yield, scalability, and overcoming low nucleophilicity.

Reagents: 4-Hydroxyacetophenone, 3-Methylbenzoyl chloride, Triethylamine (or Pyridine), DCM (Dichloromethane).

Optimized Temperature Profile

| Phase | Temperature | Duration | Technical Rationale |

| Addition | 0°C to 5°C | 30-60 min | Kinetic Control: The reaction between phenoxide and acid chloride is instantaneous and exothermic. Low temp prevents solvent boiling and minimizes hydrolysis by adventitious water. |

| Reaction | 20°C to 25°C | 2-4 hours | Completion: Warming to Room Temp (RT) ensures the reaction overcomes the activation barrier for the deactivated phenol. |

| Quench | < 10°C | N/A | Safety: Quenching excess acid chloride with water/bicarb is exothermic. Cool to prevent splashing or degradation. |

Protocol Step-by-Step:

-

Dissolve 4-hydroxyacetophenone (1.0 eq) and Triethylamine (1.2 eq) in dry DCM at 25°C .

-

Cool the solution to 0°C using an ice bath.

-

Add 3-methylbenzoyl chloride (1.1 eq) dropwise. Do not allow internal temp to rise above 10°C.

-

Remove ice bath and allow to stir at 25°C for 3 hours.